molecular formula C17H19NO4 B4236527 3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide

3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B4236527
M. Wt: 301.34 g/mol
InChI Key: FPPZPKDRNWREFE-UHFFFAOYSA-N
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Description

3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide, commonly known as MTMPB, is a synthetic compound that belongs to the class of benzamide derivatives. MTMPB has been extensively studied for its potential applications in various scientific research fields due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Anticancer Activity

A variety of benzamide derivatives, including those with structures similar to 3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide, have been explored for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides for their activity against multiple cancer cell lines, demonstrating moderate to excellent anticancer activity (Ravinaik et al., 2021). Similarly, Sadovnikov et al. (2022) designed novel antimitotic agents, including a compound with a structural resemblance to this compound, showcasing its effectiveness against lung carcinoma and prostate adenocarcinoma cancer cell lines (Sadovnikov et al., 2022).

Antipathogenic Activity

Limban et al. (2011) synthesized a series of acylthioureas with structural elements akin to this compound and tested them for antipathogenic activities, particularly against bacterial strains capable of forming biofilms (Limban et al., 2011).

Neuroleptic Activity

Research on benzamide derivatives has also extended into the area of neuroleptic (antipsychotic) activity. Iwanami et al. (1981) synthesized a series of benzamides and evaluated them for neuroleptic properties, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).

Molecular Structural Analysis

The molecular structure and properties of compounds similar to this compound have been a subject of interest. Demir et al. (2015) analyzed the structure of a novel benzamide derivative using X-ray diffraction and quantum chemical computation, contributing to the understanding of these compounds' chemical properties (Demir et al., 2015).

Antidopaminergic Properties

Benzamide derivatives have been investigated for their antidopaminergic properties, which are relevant in the context of antipsychotic drugs. Högberg et al. (1990) synthesized a series of benzamides, including compounds structurally related to this compound, and evaluated their antidopaminergic properties, showcasing their potential as antipsychotic agents (Högberg et al., 1990).

Antidiabetic Agents

In the search for new antidiabetic agents, benzamide derivatives have been explored. Nomura et al. (1999) prepared a series of benzamide derivatives and identified their potential as treatments for diabetes mellitus, highlighting the structural and functional diversity of these compounds (Nomura et al., 1999).

Supramolecular Gelators

Research has also delved into the use of benzamide derivatives as supramolecular gelators. Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl)benzamide derivatives, including ones with structural similarities to this compound, to investigate their gelation behavior, demonstrating the potential for these compounds in material science applications (Yadav & Ballabh, 2020).

Colorimetric Sensing of Fluoride Anions

Benzamide derivatives have been utilized in the development of colorimetric sensors. Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the naked-eye detection of fluoride anions in solution, illustrating the versatility of benzamide derivatives in analytical chemistry (Younes et al., 2020).

Properties

IUPAC Name

3-methyl-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-11-6-5-7-12(8-11)17(19)18-13-9-14(20-2)16(22-4)15(10-13)21-3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPZPKDRNWREFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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